molecular formula C20H21ClN4O3S2 B2727024 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1019097-92-7

2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2727024
CAS No.: 1019097-92-7
M. Wt: 464.98
InChI Key: UOVORLJQXSOBJB-UHFFFAOYSA-N
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Description

2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazole ring, which is known for its biological activity, and a tosyl group, which can enhance its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Amination and Methylation: The amino and methylthio groups are introduced through nucleophilic substitution reactions using appropriate amines and methylthiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the pyrazole derivative with 3-chloro-4-methylphenyl acetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s pyrazole ring is known for its potential anti-inflammatory, analgesic, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

    Pharmaceuticals: It can serve as a lead compound for the synthesis of novel drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways. For example, it could inhibit specific kinases or proteases, leading to the modulation of cellular signaling.

    Pathways Involved: By interacting with its molecular targets, the compound can influence various biological pathways, such as apoptosis, cell proliferation, and inflammation. This can result in therapeutic effects, such as the inhibition of tumor growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-3-(methylthio)-4-phenyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide: Similar structure but lacks the tosyl group.

    2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-chloro-4-ethylphenyl)acetamide: Similar structure but has an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the tosyl group in 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide enhances its stability and reactivity compared to similar compounds. This makes it a more versatile and potentially more effective compound for various applications.

Properties

IUPAC Name

2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-12-4-8-15(9-5-12)30(27,28)18-19(22)25(24-20(18)29-3)11-17(26)23-14-7-6-13(2)16(21)10-14/h4-10H,11,22H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVORLJQXSOBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC(=C(C=C3)C)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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